Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside
Description
Methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside is a protected thioglycoside derivative of mannose, widely used as a key intermediate in carbohydrate chemistry for synthesizing oligosaccharides and glycoconjugates. The compound features acetyl groups at the 2, 3, 4, and 6 hydroxyl positions, which stabilize the pyranose ring and prevent unwanted side reactions during glycosylation. The thiomethyl group at the anomeric position enhances its stability under acidic conditions and modulates reactivity in glycosylation reactions . Its synthesis typically involves BF₃·OEt₂-mediated thiolation of mannose pentaacetate with methylthiol reagents, yielding a mixture containing ~95% α-anomer and ~5% β-anomer .
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFUCHLBRWBKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of D-Mannose
D-Mannose is first peracetylated to protect all hydroxyl groups. Treatment with acetic anhydride in pyridine or a similar base yields 2,3,4,6-tetra-O-acetyl-D-mannopyranose. This step ensures regioselective protection and prevents side reactions during subsequent steps.
Reaction Conditions:
Formation of the Anomeric Bromide
The anomeric hydroxyl group of the peracetylated mannose is converted into a bromide using hydrogen bromide in acetic acid (HBr/AcOH). This generates 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide, a highly reactive intermediate.
Mechanistic Insight:
The α-configuration of the bromide is stabilized by neighboring group participation from the 2-O-acetyl group, forming a transient oxonium ion that directs bromide attack from the axial position.
Reaction Conditions:
Thiolation with Methylthio Nucleophiles
The anomeric bromide undergoes nucleophilic displacement with a methylthio group. Potassium thioacetate (KSAc) or sodium methanethiolate (NaSMe) in polar aprotic solvents (e.g., DMF, DMSO) facilitates this step.
Critical Parameters:
Stereochemical Outcome:
SN2 displacement inverts the configuration at the anomeric center. Since the starting bromide is α-configured, the product adopts the β-configuration. To obtain the α-anomer, alternative strategies (e.g., SN1 mechanisms or thiophilic promoters) are required but are less documented in the literature.
Alternative Route: Direct Thioacetylation of Preactivated Intermediates
A modified approach bypasses the bromide intermediate by employing preactivated thioglycosyl donors. For example, 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-β-D-mannopyranose can react with methanol under basic conditions to introduce the methylthio group.
Procedure:
- Thioacetylation: Treat peracetylated mannose with thioacetic acid and a base (e.g., pyridine).
- Methylation: React the thioacetyl intermediate with methyl iodide (CH3I) in the presence of a mild base (e.g., NaHCO3).
Advantages:
- Avoids handling hazardous HBr/AcOH.
- Higher functional group tolerance.
Limitations:
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost efficiency and scalability. Key modifications include:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems improves reaction control and reduces side products during acetylation and bromide formation.
Solvent Recycling
DMF and acetic acid are recovered via distillation, lowering production costs and environmental impact.
Crystallization-Based Purification
The final product is purified via recrystallization from ethanol/water mixtures, achieving >98% purity.
Challenges in α-Anomer Synthesis
The predominant literature methods yield the β-anomer due to stereoelectronic constraints in SN2 reactions. Achieving the α-configuration remains challenging but may involve:
Thiophilic Promoters
Silver salts (e.g., AgOTf, Ag2CO3) stabilize oxocarbenium intermediates, enabling partial retention of configuration in SN1-like mechanisms.
Dual-Activation Strategies
Combining N-iodosuccinimide (NIS) and triflic acid (TfOH) promotes thioglycosylation with mixed α/β outcomes, though yields are suboptimal.
Analytical Characterization
Successful synthesis is confirmed via:
| Technique | Key Data Points |
|---|---|
| 1H NMR | δ 5.30 (H-1, d, J = 1.5 Hz, α-anomer) |
| 13C NMR | δ 85.2 (C-1, thioglycosidic carbon) |
| HRMS | m/z 379.1142 [M+H]+ (C15H22O9S) |
| Optical Rotation | [α]D25 = +75° (c = 1.0, CHCl3) |
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioglycoside to its corresponding thiol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Derivatives with substituted functional groups in place of acetyl groups.
Scientific Research Applications
Chemical Synthesis
Intermediate in Glycosylation Reactions
- Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside serves as an essential glycosyl donor in the synthesis of complex carbohydrates and glycosides. It participates in glycosylation reactions with various acceptors to produce diverse glycosidic products with yields ranging from 39% to 81% .
Reactivity and Transformations
- The compound undergoes several chemical reactions:
- Hydrolysis : The acetyl groups can be hydrolyzed under acidic or basic conditions to yield methyl alpha-D-thiomannopyranoside.
- Oxidation : The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
- Substitution : Acetyl groups can be substituted with other functional groups using nucleophilic reagents.
Biological Applications
Antiviral Properties
- Research indicates that this compound exhibits potential antiviral activity. It has been shown to inhibit the replication of certain viruses by interfering with glycoprotein interactions necessary for viral entry into host cells.
Antibacterial Activity
- The compound demonstrates antibacterial properties against various strains of bacteria. Notably, it has shown effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Medicinal Chemistry
Precursor in Drug Synthesis
- This compound is utilized as a precursor in the synthesis of antiviral and anti-inflammatory drugs. Its ability to modify biological pathways makes it a valuable compound in drug development.
Industrial Applications
Pharmaceutical Production
- In the pharmaceutical industry, this compound is used as a reagent in chemical synthesis processes. Its unique properties facilitate the production of various pharmaceutical compounds.
Case Studies
- Antiviral Activity Study : In vitro studies demonstrated that this compound effectively inhibited viral replication in cell cultures infected with specific viruses. The mechanism was linked to its ability to disrupt glycoprotein interactions essential for viral entry.
- Antibacterial Efficacy : A study assessing the compound's antibacterial properties revealed significant inhibition of growth in E. coli and Pseudomonas aeruginosa, suggesting its potential use as an antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism of action of Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The acetyl groups can be hydrolyzed under physiological conditions, releasing the active thiomannopyranoside, which can then participate in various biochemical pathways. The compound’s ability to mimic natural carbohydrates allows it to modulate biological processes involving carbohydrate recognition and binding.
Comparison with Similar Compounds
Thioglycosylation Efficiency
Methyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside exhibits moderate reactivity in glycosylation due to its electron-withdrawing acetyl groups. In contrast, 4-methoxyphenyl thiomannosides (e.g., CAS 17042-40-9) demonstrate superior activation kinetics under electrophilic conditions (e.g., NIS/TfOH) owing to the electron-donating 4-methoxy group on the arylthio moiety .
Anomeric Control
While the methyl thiomannoside is predominantly α-configured (~95%), ethyl thioglucosides (e.g., CAS 52645-73-5) favor β-anomers due to steric effects during SN2 substitution. This stereochemical divergence is critical for designing stereoselective glycosylation strategies .
Stability and Deprotection
The acetyl groups in methyl thiomannoside are stable under basic conditions but hydrolyze selectively under Zemplén conditions (NaOMe/MeOH). Comparatively, cyanomethyl thiogalactosides (CAS 61145-33-3) require harsher deprotection (e.g., NH₃/MeOH) due to the stability of the cyanoethyl group .
Key Research Findings
Reactivity Modulation: Arylthio derivatives (e.g., 4-methoxyphenyl) achieve glycosylation yields >85% under mild conditions, whereas methyl thiomannoside requires activated promoters like PhSeCl .
Anomeric Purity: The ~5% β-anomer in methyl thiomannoside can lead to undesired β-linked byproducts, necessitating chromatographic purification for high-fidelity synthesis .
Comparative Stability: Methyl thiomannoside degrades <5% after 6 months at −20°C, whereas cyanomethyl analogs show 10–15% decomposition under similar conditions .
Biological Activity
Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside (MTA) is a thio-glycoside compound derived from D-mannopyranose, characterized by its unique thioether linkage and multiple acetyl groups. This compound has garnered interest in various fields of biological research due to its potential antiviral and antibacterial properties, as well as its role in synthetic chemistry and biotechnology.
- Molecular Formula : C₁₅H₂₂O₉S
- Molecular Weight : 378.4 g/mol
- Melting Point : 123.0 to 127.0 °C
- Density : 1.29 g/cm³
The structure of MTA enhances its stability and bioactivity compared to non-thio counterparts, making it a valuable compound for studying carbohydrate-protein interactions and enzyme mechanisms .
Antiviral Properties
Research indicates that MTA exhibits potential antiviral activity. Its thioether linkage may enhance the binding affinity to viral proteins, which is crucial for inhibiting viral replication. Studies have shown that compounds with similar structures can interfere with the glycosylation of viral proteins, thereby affecting their functionality and pathogenicity.
Antibacterial Activity
MTA has also demonstrated activity against certain bacterial strains. The presence of the thio group is believed to contribute to this activity by altering the interaction dynamics with bacterial cell walls or enzymes critical for bacterial survival.
Applications in Research
MTA serves multiple roles in scientific research:
- Synthetic Chemistry : It acts as a building block for synthesizing complex carbohydrates and developing new glycosylation methods, which are essential for creating glycosylated drug candidates .
- Pharmaceutical Development : The compound's unique structure allows for modifications that enhance bioavailability and target specific biological pathways .
- Biotechnology : MTA is utilized in producing glycoproteins, which are vital for vaccine development and therapeutic proteins, improving their efficacy and stability .
- Analytical Chemistry : It aids in analyzing carbohydrate structures and characterizing glycosylation patterns in various samples .
Comparative Analysis with Similar Compounds
The following table summarizes key features of MTA compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₅H₂₂O₉S | Thioether linkage enhances stability |
| Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside | C₁₆H₂₄O₉S | Similar structure with an ethyl group |
| Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | C₁₅H₂₂O₉ | Beta anomer; used for comparison in biological activity |
| Cyanothis compound | C₁₆H₂₄O₉S | Contains a cyano group; used in glycosylation reactions |
Case Studies
- Glycosylation Studies : In one study involving the synthesis of neoglycoproteins using MTA as a glycosylation reagent, researchers demonstrated its effectiveness in enhancing the stability and activity of ribonuclease A when conjugated with MTA-derived saccharides .
- Enzymatic Hydrolysis : Another study highlighted the use of immobilized Candida rugosa lipase to hydrolyze acetylated mannopyranosides derived from MTA. The results showed high conversion rates and selectivity towards desired products, showcasing MTA's utility in enzymatic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
